Introduction: A Core Scaffold for Modern Drug Discovery
Introduction: A Core Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenol for Advanced Research
3-Fluoro-4-methoxyphenol is a substituted aromatic compound that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a nucleophilic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing fluorine atom, imparts a distinct reactivity profile that makes it an attractive starting point for the synthesis of complex molecular architectures. As a member of the fluorinated building blocks family, it is frequently utilized by researchers to introduce fluorine into target molecules, a common strategy to enhance critical pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, spectroscopic characteristics, synthesis, reactivity, and applications of 3-Fluoro-4-methoxyphenol. By delving into the causality behind its chemical behavior and outlining validated protocols, this document serves as a practical resource for leveraging this versatile compound in advanced research endeavors.
Part 1: Fundamental Chemical and Physical Properties
The physical and chemical properties of a compound are foundational to its application in synthesis and research. They dictate storage conditions, solvent choices, and purification strategies. The properties of 3-Fluoro-4-methoxyphenol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 452-11-9 | [3][4] |
| Molecular Formula | C₇H₇FO₂ | [3][4] |
| Molecular Weight | 142.13 g/mol | [3][4] |
| Exact Mass | 142.04300762 Da | [4] |
| Appearance | Light yellow to brown solid | [5] |
| Melting Point | 41-41.5 °C / 54-55 °C | [5][6] |
| Boiling Point | 248.2 ± 20.0 °C (Predicted) | [5] |
| Density | 1.224 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 9.46 ± 0.18 (Predicted) | [5] |
| IUPAC Name | 3-fluoro-4-methoxyphenol | [4] |
| SMILES | COC1=C(C=C(C=C1)O)F | [4] |
| InChI Key | ORECFXMTZQZHSP-UHFFFAOYSA-N | [4] |
The compound is typically a solid at room temperature and should be stored in a dry, well-ventilated area.[5][6] The predicted pKa of ~9.46 is characteristic of a phenol, indicating the acidity of the hydroxyl proton, a key feature governing its reactivity in base-mediated reactions.
Part 2: Spectroscopic Signature Analysis
Understanding the spectroscopic profile of 3-Fluoro-4-methoxyphenol is crucial for reaction monitoring and structural confirmation of its derivatives.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will display distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy group will appear as a sharp singlet around 3.8-3.9 ppm. The hydroxyl proton will be a broad singlet, the position of which is concentration and solvent-dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The methoxy carbon will appear around 55-56 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include a broad O-H stretch around 3200-3600 cm⁻¹, C-O stretching for the phenol and ether around 1200-1300 cm⁻¹, and C-F stretching in the 1000-1100 cm⁻¹ region.
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Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would likely involve the loss of a methyl group (-CH₃) from the methoxy moiety, leading to a significant fragment at m/z 127.
Part 3: Synthesis and Chemical Reactivity
Validated Synthesis Protocol
A common and straightforward method for the preparation of 3-Fluoro-4-methoxyphenol is the alkaline hydrolysis of its acetate precursor, 3-fluoro-4-methoxyphenyl acetate.[5] This approach is efficient and utilizes readily available reagents.
Reaction Scheme: Acetic acid 3-fluoro-4-methoxy phenyl ester → 3-FLUORO-4-METHOXYPHENOL[5]
Step-by-Step Protocol:
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Dissolution: Dissolve 3-fluoro-4-methoxyphenyl acetate (1.0 eq) in ethanol (e.g., 10 mL per gram of starting material).
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Hydrolysis: Slowly add an aqueous solution of sodium hydroxide (e.g., 20% NaOH solution, 2.0-3.0 eq) to the ethanolic solution. The use of a strong base like NaOH is essential to saponify the ester efficiently. Ethanol serves as a co-solvent to ensure miscibility of the aqueous base and the organic ester.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Workup and Acidification: Upon completion, wash the reaction mixture with water. The mixture is then carefully acidified with a strong acid, such as 6N hydrochloric acid (HCl), until the solution is acidic. Acidification is critical to protonate the resulting phenoxide salt, precipitating the desired phenol product.
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Isolation: The resulting phenolic product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
Caption: Workflow for the synthesis of 3-Fluoro-4-methoxyphenol.
Reactivity Profile
The reactivity of 3-Fluoro-4-methoxyphenol is governed by the interplay of its three functional groups on the aromatic ring.
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Phenolic Hydroxyl Group: This is the most reactive site for many transformations. It is acidic and can be readily deprotonated by a base to form a phenoxide, which is a potent nucleophile. This allows for straightforward O-alkylation or O-acylation reactions to form ethers and esters, respectively.
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Aromatic Ring: The ring is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and methoxy groups. These groups are ortho-, para-directing. The fluorine atom exerts a weak deactivating inductive effect but also directs ortho and para. The positions ortho to the powerful hydroxyl group (C2 and C6) are the most likely sites for electrophilic attack.
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Fluorine and Methoxy Groups: These groups are generally stable under most reaction conditions, providing a robust scaffold for further chemical modifications.
Caption: Key reactive sites on the 3-Fluoro-4-methoxyphenol molecule.
Part 4: Applications in Research and Drug Development
3-Fluoro-4-methoxyphenol is not just a laboratory chemical; it is a key intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry.
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Protein Degrader Building Blocks: It is classified as a building block for protein degraders, a novel therapeutic modality.[3] These molecules, such as PROTACs (Proteolysis Targeting Chimeras), are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.
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G-Protein Coupled Receptor (GPCR) Antagonists: The compound has been used in the preparation of non-peptidic antagonists for the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7.[5] GPCRs are a major class of drug targets, and developing selective antagonists is a key area of drug discovery.
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Kinase Inhibitors: The fluorinated phenol motif is present in various kinase inhibitors. For example, related structures have been investigated for their ability to inhibit EGFR (Epidermal Growth Factor Receptor) triple mutants, which are implicated in certain cancers.[4] The fluorine atom can enhance binding affinity through favorable interactions in the kinase active site.
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General Medicinal Chemistry: The strategic incorporation of fluorine into drug candidates is a well-established method to improve a molecule's pharmacokinetic profile.[1][2] 3-Fluoro-4-methoxyphenol provides a readily available scaffold to introduce both a fluorine atom and a versatile phenolic handle for further elaboration.
Caption: Role of 3-Fluoro-4-methoxyphenol in a drug discovery workflow.
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Fluoro-4-methoxyphenol is paramount for ensuring safety. The compound is classified with significant hazards that require stringent control measures.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation (Sub-category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage.[4][6][7] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | exclamation mark | Warning | H335: May cause respiratory irritation.[4][6][7] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and chemical-resistant clothing to prevent all skin contact.[6][7]
-
Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator.[7]
-
General Hygiene: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[6]
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of contents and container to an approved hazardous waste collection point in accordance with local, state, and federal regulations.[6][7]
Conclusion
3-Fluoro-4-methoxyphenol is a highly valuable and versatile chemical intermediate. Its well-defined physical properties, predictable reactivity, and straightforward synthesis make it an essential tool for chemists. For drug development professionals, its utility as a fluorinated building block provides a strategic advantage in designing next-generation therapeutics with enhanced pharmacological properties. By understanding its core chemical principles and adhering to strict safety protocols, researchers can effectively unlock the potential of this powerful molecular scaffold.
References
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- CymitQuimica. (2022, May 15). 3-Fluoro-4-methoxyphenol Safety Data Sheet.
- ChemicalBook. (n.d.). 3-FLUORO-4-METHOXYPHENOL CAS#: 452-11-9.
- ECHEMI. (n.d.). 3-Fluoro-4-methoxyphenol SDS, 452-11-9 Safety Data Sheets.
- Fisher Scientific. (2009, July 22). SAFETY DATA SHEET - 4-Methoxyphenol.
- Fisher Scientific. (2009, July 7). SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenol.
- BenchChem. (n.d.). Applications of 4-Fluoro-2-(4-methoxybenzyl)phenol in Medicinal Chemistry: A Prospective Analysis.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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